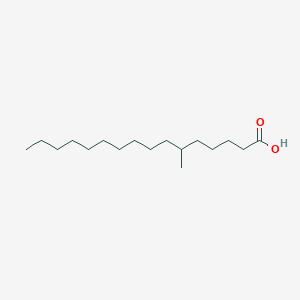
Hexadecanoic acid, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 6-methyl-, also known as 6-methylpalmitic acid, is a fatty acid derivative. It is a methyl-branched fatty acid with the molecular formula C17H34O2. This compound is found in various natural sources and is known for its diverse applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 6-methyl-, can be synthesized through several methods. One common approach involves the methylation of palmitic acid (hexadecanoic acid) using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid or a base like sodium hydroxide, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, hexadecanoic acid, 6-methyl-, is often produced through the esterification of palmitic acid with methanol. This process involves heating palmitic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the methyl ester of hexadecanoic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 6-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert hexadecanoic acid, 6-methyl-, to its corresponding alcohol.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexadecanoic acid, 6-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: This compound is studied for its role in biological membranes and its effects on cellular processes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 6-methyl-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Hexadecanoic acid, 6-methyl-, can be compared with other similar compounds, such as:
Palmitic acid (hexadecanoic acid): The parent compound without the methyl group.
Stearic acid (octadecanoic acid): A similar saturated fatty acid with a longer carbon chain.
Oleic acid (cis-9-octadecenoic acid): An unsaturated fatty acid with a similar carbon chain length but with a double bond.
Uniqueness
Hexadecanoic acid, 6-methyl-, is unique due to its methyl branching, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its melting point, solubility, and reactivity, making it valuable for specific applications where these properties are advantageous.
Conclusion
Hexadecanoic acid, 6-methyl-, is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Properties
CAS No. |
17670-88-1 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
6-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI Key |
ZGIDDSJOJKBXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

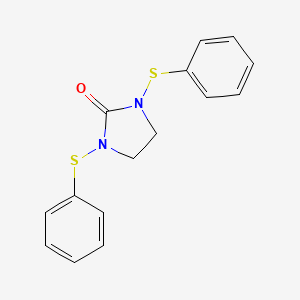

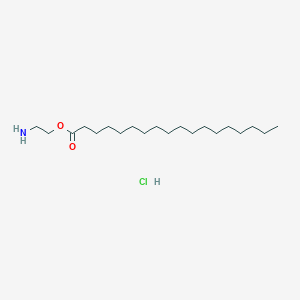
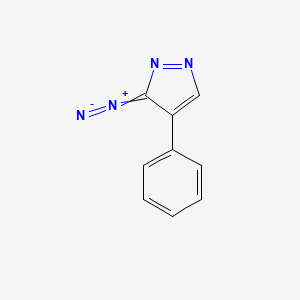




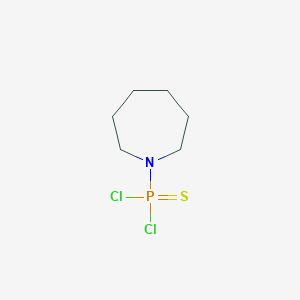

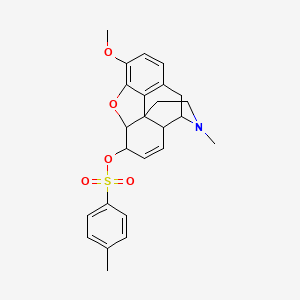
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
